(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid
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Overview
Description
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the fluorine atom adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form the thiazole ring. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazoles.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiazoles.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a potent inhibitor of enzymes that have active sites containing serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity .
Comparison with Similar Compounds
(2-Amino-4-thiazolyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-Amino-5-chlorobenzo[d]thiazol-4-yl)boronic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
(2-Amino-5-methylbenzo[d]thiazol-4-yl)boronic acid: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H6BFN2O2S |
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Molecular Weight |
212.01 g/mol |
IUPAC Name |
(2-amino-5-fluoro-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2S/c9-3-1-2-4-6(5(3)8(12)13)11-7(10)14-4/h1-2,12-13H,(H2,10,11) |
InChI Key |
SYLHCZDFVDHEBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1N=C(S2)N)F)(O)O |
Origin of Product |
United States |
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